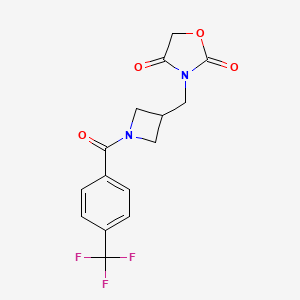

3-((1-(4-(Trifluoromethyl)benzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione

Description

Properties

IUPAC Name |

3-[[1-[4-(trifluoromethyl)benzoyl]azetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F3N2O4/c16-15(17,18)11-3-1-10(2-4-11)13(22)19-5-9(6-19)7-20-12(21)8-24-14(20)23/h1-4,9H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFWIGPLNWCPPCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=C(C=C2)C(F)(F)F)CN3C(=O)COC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F3N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-((1-(4-(Trifluoromethyl)benzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, as well as its mechanisms of action and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 393.4 g/mol. The structure features a trifluoromethyl group, which enhances lipophilicity, allowing the compound to penetrate cellular membranes effectively.

Antimicrobial Activity

Research indicates that compounds containing the oxazolidine structure often display significant antimicrobial properties. For instance, derivatives of 1,3,4-oxadiazole have shown broad-spectrum antibacterial and antifungal activities. The mechanism often involves the inhibition of bacterial cell wall synthesis or disruption of metabolic pathways .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Activity Type | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound A | Antibacterial | 0.003 | |

| Compound B | Antifungal | 0.125 | |

| Compound C | Antiviral | 0.25 |

Anti-inflammatory Properties

The oxazolidine derivatives have also been studied for their anti-inflammatory effects. In vitro studies have demonstrated that these compounds can inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases .

Anticancer Effects

Preliminary studies suggest that 3-((1-(4-(Trifluoromethyl)benzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione may exhibit anticancer properties. The trifluoromethyl group is known to enhance the cytotoxicity of certain compounds against cancer cell lines by inducing apoptosis and inhibiting tumor growth .

Case Study:

In a study examining the effects of similar oxazolidine compounds on cancer cell lines, it was found that specific derivatives significantly reduced cell viability in breast cancer cells (MCF-7). The IC50 values for these compounds ranged from 5 to 15 µM, indicating potent activity .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. The trifluoromethyl group enhances the compound's ability to cross lipid membranes and interact with intracellular proteins involved in various signaling pathways.

- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways essential for bacterial survival and cancer cell proliferation.

- Receptor Interaction: It could also modulate receptor activity related to inflammation and cancer progression.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs differ primarily in substituents on the azetidine or benzoyl groups, which significantly influence physicochemical and pharmacological properties. Below is a detailed comparison:

Structural Analogs and Substituent Effects

3-((1-(3-(Methylthio)benzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione (CAS 2034392-03-3)

- Substituent : 3-(Methylthio)benzoyl group.

- Molecular Formula : C₁₅H₁₆N₂O₄S.

- Molecular Weight : 320.4 g/mol.

- Key Differences : The methylthio (SMe) group at the meta position introduces moderate electron-donating effects, contrasting with the electron-withdrawing CF₃ group in the target compound. This may reduce metabolic stability but improve solubility due to sulfur’s polarizability .

3-((1-((3,4-Difluorophenyl)sulfonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione (CAS 2034234-05-2) Substituent: 3,4-Difluorophenylsulfonyl group. Molecular Formula: C₁₃H₁₂F₂N₂O₅S. Molecular Weight: 346.31 g/mol.

Q & A

Basic Question: What are the recommended synthetic routes for 3-((1-(4-(Trifluoromethyl)benzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione?

Methodological Answer:

The synthesis typically involves multi-step reactions starting with azetidine and oxazolidinedione precursors. Key steps include:

- Azetidine functionalization : React 4-(trifluoromethyl)benzoyl chloride with azetidin-3-ylmethanol to form the benzoylated azetidine intermediate.

- Oxazolidinedione coupling : Use nucleophilic substitution or Mitsunobu conditions to conjugate the azetidine intermediate with oxazolidine-2,4-dione.

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (DMF/ethanol) to isolate the product.

For analogous oxazolidinedione syntheses, refluxing in DMF/acetic acid with sodium acetate as a base is effective for cyclization .

Basic Question: How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Chromatography : Use HPLC (C18 column, acetonitrile/water + 0.1% TFA) to assess purity (>98% recommended).

- Spectroscopy :

- H/C NMR : Confirm the presence of the trifluoromethyl group (δ ~110–120 ppm in F NMR) and azetidine/oxazolidinedione moieties.

- HRMS : Verify molecular ion peaks (e.g., [M+H]) with <2 ppm error.

- X-ray crystallography : Resolve stereochemical ambiguities, especially for the azetidine ring conformation .

Advanced Question: What strategies address contradictory biological activity data in preclinical studies?

Methodological Answer:

Contradictions may arise from assay conditions or off-target effects. Mitigation strategies include:

- Dose-response profiling : Test across a wide concentration range (nM–µM) to identify biphasic effects.

- Target validation : Use CRISPR/Cas9 knockout models or selective inhibitors to confirm mechanism of action.

- Metabolite screening : Assess stability in biological matrices (e.g., liver microsomes) to rule out metabolite interference .

Advanced Question: How can computational modeling optimize the compound’s pharmacokinetic properties?

Methodological Answer:

- QSAR studies : Corrogate substituent effects (e.g., trifluoromethyl position) on logP and solubility.

- Molecular docking : Simulate binding to target proteins (e.g., enzymes/receptors) to prioritize derivatives with improved affinity.

- ADMET prediction : Use tools like SwissADME to predict permeability (e.g., Blood-Brain Barrier penetration) and toxicity (e.g., hERG inhibition) .

Basic Question: What are the stability considerations for long-term storage?

Methodological Answer:

- Storage conditions : Keep at −20°C under inert gas (argon) in amber vials to prevent photodegradation.

- Stability assays : Monitor decomposition via accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC.

- Excipient compatibility : Avoid oxidizing agents; use lyophilization with trehalose for aqueous formulations .

Advanced Question: How to resolve conflicting reactivity data in trifluoromethyl-group modifications?

Methodological Answer:

- Controlled reaction screening : Vary solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd/C vs. CuI) to identify optimal conditions.

- In-situ monitoring : Use F NMR to track trifluoromethyl group transformations during reactions.

- Isotopic labeling : Incorporate C into the benzoyl group to trace regioselectivity issues .

Basic Question: What safety protocols are critical during handling?

Methodological Answer:

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Conduct reactions in fume hoods with HEPA filters to avoid inhalation of fine particulates.

- Spill management : Neutralize acidic/byproduct residues with sodium bicarbonate before disposal .

Advanced Question: How to design SAR studies for azetidine-oxazolidinedione hybrids?

Methodological Answer:

- Scaffold diversification : Synthesize analogs with varied substituents (e.g., methyl, chloro, nitro) on the benzoyl ring.

- Bioisosteric replacement : Substitute oxazolidinedione with thiazolidinedione or imidazolidinedione to assess potency shifts.

- Pharmacophore mapping : Use X-ray or docking data to identify critical hydrogen-bonding interactions .

Advanced Question: What experimental designs validate the compound’s multitarget potential (e.g., JAK/STAT modulation)?

Methodological Answer:

- Kinase profiling : Screen against a panel of 50+ kinases (e.g., JAK1–3, TYK2) at 1 µM to identify off-target inhibition.

- Cellular assays : Measure STAT phosphorylation (Western blot) in IL-6-stimulated HeLa cells.

- In vivo models : Use adjuvant-induced arthritis in rats to correlate JAK inhibition with anti-inflammatory efficacy .

Basic Question: How to troubleshoot low yields in the final coupling step?

Methodological Answer:

- Catalyst optimization : Test Pd(dppf)Cl or Ni(acac) for Suzuki-Miyaura couplings.

- Temperature control : Ensure precise reflux conditions (e.g., 80°C in DMF, monitored via thermocouple).

- Intermediate purification : Pre-purify the azetidine and oxazolidinedione precursors via flash chromatography to remove inhibitory impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.